molecular formula C13H16O B14310714 3-Methyl-1-phenylhex-5-en-1-one CAS No. 112255-39-7

3-Methyl-1-phenylhex-5-en-1-one

Cat. No.: B14310714
CAS No.: 112255-39-7
M. Wt: 188.26 g/mol
InChI Key: AZSFDMBZNPQCCV-UHFFFAOYSA-N
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Description

3-Methyl-1-phenylhex-5-en-1-one is an organic compound with the molecular formula C13H16O It is a ketone with a phenyl group attached to the first carbon and a methyl group attached to the third carbon of a hex-5-en-1-one chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenylhex-5-en-1-one can be achieved through several methods. One common approach involves the aldol condensation of acetophenone with 3-methylbutanal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as zeolites or metal oxides may be employed to enhance the efficiency of the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenylhex-5-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Nitro compounds, halogenated derivatives

Scientific Research Applications

3-Methyl-1-phenylhex-5-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It can be utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenylhex-5-en-1-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. The phenyl group may also engage in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific context of its use, such as in enzymatic reactions or pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenylpent-4-en-1-one: Similar structure but with a shorter carbon chain.

    3-Methyl-1-phenylhexan-1-one: Lacks the double bond present in 3-Methyl-1-phenylhex-5-en-1-one.

    3-Methyl-1-phenylhex-5-en-2-one: The position of the ketone group is different.

Uniqueness

This compound is unique due to the presence of both a phenyl group and a double bond in its structure, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

112255-39-7

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

3-methyl-1-phenylhex-5-en-1-one

InChI

InChI=1S/C13H16O/c1-3-7-11(2)10-13(14)12-8-5-4-6-9-12/h3-6,8-9,11H,1,7,10H2,2H3

InChI Key

AZSFDMBZNPQCCV-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)CC(=O)C1=CC=CC=C1

Origin of Product

United States

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